3-[3-(2-Fluorophenyl)propyl]aniline
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Overview
Description
3-[3-(2-Fluorophenyl)propyl]aniline is an organic compound that belongs to the class of anilines It features a fluorinated phenyl group attached to a propyl chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Fluorophenyl)propyl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The choice of reagents, solvents, and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Fluorophenyl)propyl]aniline can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
3-[3-(2-Fluorophenyl)propyl]aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in biochemical studies to investigate receptor-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-Fluorophenyl)propyl]aniline involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group may enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(3-Fluorophenyl)propyl]aniline
- 3-[3-(4-Fluorophenyl)propyl]aniline
Comparison
Compared to its similar compounds, 3-[3-(2-Fluorophenyl)propyl]aniline may exhibit unique properties due to the position of the fluorine atom on the phenyl ring. This positional difference can influence its chemical reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.
Properties
CAS No. |
1240529-40-1 |
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Molecular Formula |
C15H16FN |
Molecular Weight |
229.29 g/mol |
IUPAC Name |
3-[3-(2-fluorophenyl)propyl]aniline |
InChI |
InChI=1S/C15H16FN/c16-15-10-2-1-7-13(15)8-3-5-12-6-4-9-14(17)11-12/h1-2,4,6-7,9-11H,3,5,8,17H2 |
InChI Key |
ZGYMTWZMRQJRTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC2=CC(=CC=C2)N)F |
Origin of Product |
United States |
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